Home > Products > Screening Compounds P12549 > 3-(2-Quinolin-2-yl-vinyl)-phenol
3-(2-Quinolin-2-yl-vinyl)-phenol -

3-(2-Quinolin-2-yl-vinyl)-phenol

Catalog Number: EVT-8557387
CAS Number:
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Quinolin-2-yl-vinyl)-phenol, also known as 2-(3-phenyl-2-quinolinyl)vinyl phenol, is a compound that combines the structural features of quinoline and phenolic compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various organic reactions, particularly those involving quinoline derivatives. Research indicates that compounds with similar structures have been studied for their biological properties, including antitrypanosomal and anticancer activities .

Classification

3-(2-Quinolin-2-yl-vinyl)-phenol belongs to the class of styrylquinoline derivatives. These compounds are characterized by their vinyl group attached to a quinoline moiety, which is further connected to a phenolic structure. This classification is significant due to the diverse biological activities associated with quinoline derivatives.

Synthesis Analysis

Methods

The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through several methods, primarily involving the reaction of quinoline derivatives with aldehydes or other electrophiles. One efficient method reported involves the use of dimethyl sulfoxide (DMSO) as both a solvent and reactant, facilitating the regioselective incorporation of carbon atoms into the target molecule under mild conditions without the need for metal catalysts .

Technical Details

  1. Reagents: Common reagents include quinoline derivatives, aryl aldehydes, and DMSO.
  2. Conditions: Reactions are typically conducted at elevated temperatures (around 80 °C) and may involve catalysts such as camphorsulfonic acid.
  3. Yield: The reaction conditions are optimized to achieve high yields of the desired product while minimizing side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 3-(2-Quinolin-2-yl-vinyl)-phenol features:

  • A quinoline ring system.
  • A vinyl group connecting to a phenolic hydroxyl group.
Chemical Reactions Analysis

Reactions

3-(2-Quinolin-2-yl-vinyl)-phenol can participate in various chemical reactions typical for styryl compounds, including:

  • Electrophilic aromatic substitution.
  • Nucleophilic addition reactions.

Technical Details

In particular, the compound can undergo reactions that modify the vinyl or phenolic groups, leading to derivatives with enhanced biological activity or altered physical properties.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(2-Quinolin-2-yl-vinyl)-phenol often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit angiogenesis and exhibit cytotoxic effects on cancer cells .

Data

Research indicates that these compounds may act through pathways involving oxidative stress or modulation of signaling pathways related to cell proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

3-(2-Quinolin-2-yl-vinyl)-phenol is typically characterized by:

  • Appearance: Solid form (crystalline).
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.
Applications

Scientific Uses

3-(2-Quinolin-2-yl-vinyl)-phenol has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
  2. Biological Research: Investigating mechanisms of action related to angiogenesis and cellular signaling pathways.
  3. Material Science: Exploring its properties for use in organic electronics or photonic devices due to its unique structural characteristics.

The ongoing research in this area suggests that 3-(2-Quinolin-2-yl-vinyl)-phenol could play a significant role in future therapeutic developments and scientific advancements.

Introduction to 3-(2-Quinolin-2-yl-vinyl)-phenol in Medicinal Chemistry

Historical Context of Quinoline-Based Therapeutics

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly over centuries. The earliest quinoline-based therapeutics originated from natural products—Cinchona alkaloids like quinine demonstrated antimalarial properties in the 17th century [5] [7]. This spurred systematic exploration of the quinoline core, leading to synthetic derivatives such as chloroquine and hydroxychloroquine in the 20th century. These agents leveraged quinoline’s ability to intercalate into biomolecular targets, though their mechanisms extended beyond antiparasitic activity to immunomodulation [7] [10].

The late 20th and early 21st centuries witnessed a strategic shift toward targeting specific disease pathways. Phenotype-based screening identified quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) as a novel antiangiogenic agent in zebrafish models, marking a critical transition from infectious diseases to oncology and inflammation [1] [3]. Subsequent optimization yielded analogues like Q8 ((E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol), enhancing potency through rational substitutions. Concurrently, kinase inhibitors incorporating quinoline—such as cabozantinib—validated quinoline’s versatility in targeting tyrosine kinases implicated in tumor angiogenesis [9]. This historical trajectory underscores quinoline’s evolution from a natural product derivative to a tailored chemotype for complex pathologies.

Table 1: Key Milestones in Quinoline-Based Drug Development

Time PeriodRepresentative AgentsPrimary Therapeutic ApplicationMechanistic Insight
17th–19th C.QuinineAntimalarialDNA intercalation; Heme polymerization inhibition
1940s–1950sChloroquineAntimalarial/AutoimmunityLysosomal pH modulation; TLR inhibition
1990s–2000sTopotecanAnticancerTopoisomerase I inhibition
2010sQuininib/Q8 analoguesAntiangiogenicCysLT receptor antagonism; VEGF suppression
2020sCabozantinibAnticancer (multi-kinase inhibitor)c-Met/VEGFR2 inhibition

Role of Phenolic Substituents in Modulating Bioactivity

Phenolic groups serve as critical pharmacophoric elements in quinoline derivatives, influencing target engagement, solubility, and redox properties. In 3-(2-quinolin-2-yl-vinyl)-phenol and its analogues, the phenolic hydroxyl group participates in hydrogen bonding with residues in the cysteinyl leukotriene receptors (CysLT₁/CysLT₂), enhancing receptor-ligand stability [1] [3]. This interaction is stereoelectronically optimized in the para-hydroxy configuration of Q8, which demonstrates superior antiangiogenic activity compared to mono-hydroxy or non-hydroxylated analogues like quininib [1].

The position and number of phenolic groups further dictate physicochemical behavior:

  • Electron-Withdrawing Effects: Phenolic -OH groups increase quinoline’s π-electron deficiency, enhancing electrophilicity for nucleophilic attack on thiol residues in targets like NF-κB [10].
  • Antioxidant Capacity: Phenolic quinolines scavenge reactive oxygen species (ROS) generated in inflammatory microenvironments, indirectly suppressing pro-angiogenic signaling [8] [10].
  • Solubility-Potency Balance: Ortho-hydroxy derivatives exhibit intramolecular H-bonding, reducing aqueous solubility but increasing membrane permeability. In contrast, para-substituted analogues (e.g., Q8) optimize both solubility and cellular uptake [1].

Table 2: Impact of Phenolic Substitution on Quinoline Bioactivity

Substitution PatternExample CompoundKey Bioactivity (IC₅₀/EC₅₀)Effect on Pharmacodynamics
Non-hydroxylatedQuininibCysLT₁ IC₅₀: ~10 μMModerate receptor binding; limited VEGF reduction
Ortho-hydroxyQ18 (Z-isomer)ISV inhibition at 1 μM: 30%Enhanced cellular uptake; suboptimal solubility
Para-hydroxyQ8ISV inhibition at 0.5 μM: 12.4%Optimal H-bonding; dual CysLT/VEGF inhibition
Ortho/Para-dihydroxyQ7 (Q8 precursor)Toxic at 10 μMHigh redox activity; cytotoxicity concerns

Unmet Needs in Targeting Angiogenesis and Inflammatory Pathways

Current antiangiogenic therapies face significant limitations, necessitating novel agents like 3-(2-quinolin-2-yl-vinyl)-phenol derivatives. Vascular endothelial growth factor (VEGF)-targeted biologics (e.g., bevacizumab) exhibit transient efficacy in cancers and retinopathies due to:

  • Compensatory Pathway Activation: Tumors upregulate alternative pro-angiogenic factors (FGF, PDGF) upon VEGF blockade, driving resistance [4] [8].
  • Vessel Co-Option: Aggressive tumors exploit existing vasculature via vascular mimicry, evading anti-VEGF agents [4].
  • Metabolic Stress: Hypoxia-induced acidosis from VEGF inhibition accelerates tumor invasion and immunosuppression [4] [8].

Inflammatory pathways intertwined with angiogenesis—particularly cysteinyl leukotriene (CysLT) signaling—remain underexploited. CysLT₁ receptors are overexpressed in colorectal cancer and correlate with poor prognosis, yet no CysLT-targeted agents are clinically approved for oncology [1]. Quininib analogues address this gap by concurrently inhibiting CysLT receptors and downstream effectors like NF-κB, calpain-2, and VEGF. This multi-target action suppresses compensatory angiogenesis; for example, Q8 combined with bevacizumab yields additive antiangiogenic effects in endothelial models by blocking VEGF-dependent and -independent pathways [1] [3].

Table 3: Limitations of Current Antiangiogenic Therapies vs. Quinoline-Based Approaches

Therapeutic ClassKey LimitationsQuinoline-Based Solutions
Anti-VEGF biologicsResistance via FGF/PDGF upregulation; high costCysLT antagonism prevents compensatory signaling
Small-molecule TKIsOff-target toxicity (hypertension, fatigue)Selective CysLT inhibition; lower effective doses
COX-2/LT inhibitorsLimited efficacy in metastatic diseaseDual suppression of VEGF/NF-κB/calpain-2
Metabolic antiangiogenicsNarrow therapeutic window (e.g., metformin)ROS scavenging by phenolic groups reduces toxicity

The structural plasticity of 3-(2-quinolin-2-yl-vinyl)-phenol enables modular design to address these challenges. Future derivatives could target hybrid angiogenic-inflammatory pathways (e.g., CysLT/VEGFR2 heterodimers) or leverage phenolic redox activity to modulate hypoxic tumor microenvironments [1] [8] [10].

Properties

Product Name

3-(2-Quinolin-2-yl-vinyl)-phenol

IUPAC Name

3-(2-quinolin-2-ylethenyl)phenol

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H

InChI Key

RZENAZZCHMPRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.